molecular formula C18H20Cl2N4O2 B2645882 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide CAS No. 2097860-72-3

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide

Cat. No.: B2645882
CAS No.: 2097860-72-3
M. Wt: 395.28
InChI Key: PKCVQSXKDWRCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a dichlorophenoxy group and a tetrahydroquinazolinyl moiety, making it structurally complex and interesting for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Tetrahydroquinazoline Derivative: The next step involves the synthesis of the tetrahydroquinazoline derivative. This can be achieved by reacting 2-aminobenzylamine with dimethylamine and formaldehyde under reductive amination conditions.

    Coupling Reaction: Finally, the 2-(2,4-dichlorophenoxy)acetic acid is coupled with the tetrahydroquinazoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the dichlorophenoxy group, potentially leading to dechlorination.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated products.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the tetrahydroquinazoline moiety could interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.

    Quinazoline derivatives: A class of compounds with various biological activities.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-24(2)18-21-9-11-7-13(4-5-15(11)23-18)22-17(25)10-26-16-6-3-12(19)8-14(16)20/h3,6,8-9,13H,4-5,7,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCVQSXKDWRCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.